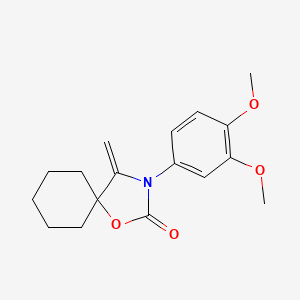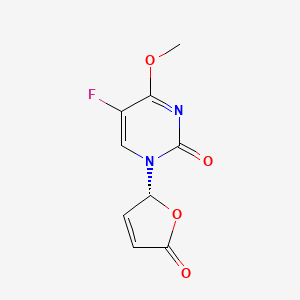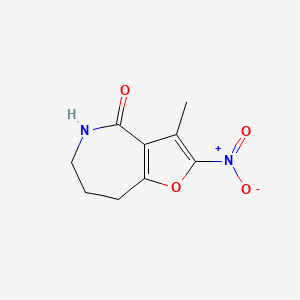
2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one is a heterocyclic compound that features a fused furan and azepine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one typically involves the annulation of an azepine ring to a five-membered heteroaromatic ring. One common method includes the rearrangement of azido compounds followed by ring expansion reactions . For instance, the tetraphenylporphyrin iron chloride catalyzed rearrangement of methyl 2-azido-4-(1-benzylpiperidin-4-ylidene) but-2-enoate can be used to construct the azepine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the azepine ring.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogens or other functional groups .
Wissenschaftliche Forschungsanwendungen
2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as cytotoxic agents against various cancer cell lines.
Biological Studies: It can be used to study the inhibition of enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Pharmaceutical Development: The compound’s unique structure makes it a candidate for developing new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to cytotoxic effects in cancer cells . The specific pathways involved include the formation of strong hydrogen bonds and electrostatic interactions with the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyrrolo[3,2-c]azepin-4-ones: These compounds share a similar azepine ring structure and have shown cytotoxic activity against cancer cell lines.
2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one: This compound is structurally similar and can undergo similar chemical reactions.
Uniqueness
What sets 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one apart is its specific functional groups, which confer unique reactivity and biological activity. Its ability to form strong hydrogen bonds and electrostatic interactions makes it a potent inhibitor of enzymes like CDKs .
Eigenschaften
CAS-Nummer |
61190-66-7 |
|---|---|
Molekularformel |
C9H10N2O4 |
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
3-methyl-2-nitro-5,6,7,8-tetrahydrofuro[3,2-c]azepin-4-one |
InChI |
InChI=1S/C9H10N2O4/c1-5-7-6(15-9(5)11(13)14)3-2-4-10-8(7)12/h2-4H2,1H3,(H,10,12) |
InChI-Schlüssel |
WDKROQKNZOYXFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1C(=O)NCCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



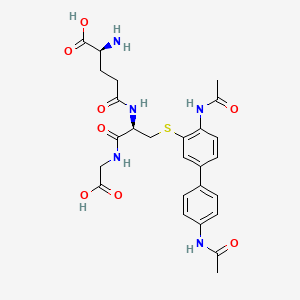
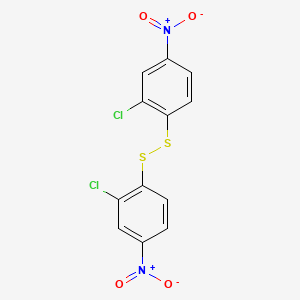

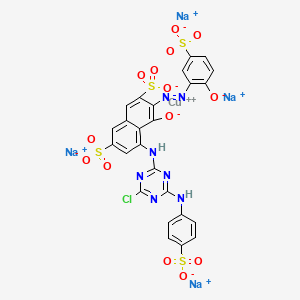
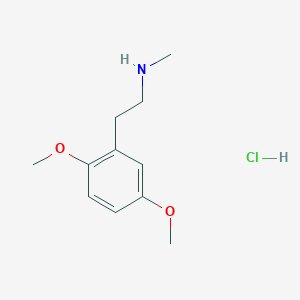

![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)

![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)

